Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate
CAS No.: 1217662-00-4
Cat. No.: VC0023980
Molecular Formula: C14H23NO5
Molecular Weight: 285.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217662-00-4 |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9(16)13(4,5)8-14(15,6)10(17)19-7/h8H2,1-7H3/t14-/m0/s1 |
| Standard InChI Key | DIVMCYMKHUPYFL-AWEZNQCLSA-N |
| SMILES | CC1(CC(N(C1=O)C(=O)OC(C)(C)C)(C)C(=O)OC)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate is a modified pyroglutamate derivative with specific stereochemistry and protecting groups. The compound is identified by several critical parameters that facilitate its recognition in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Number | 1217662-00-4 |
| Systematic Name | 1-O-tert-butyl 2-O-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
| Alternative Names | (S)-1-tert-butyl 2-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate; 1-tert-Butyl 2-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
| Database Identifiers | SCHEMBL2996428; DTXSID40652643; ZINC22062717 |
The compound features a pyroglutamate core structure with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl ester group, and three methyl substituents, with defined stereochemistry at the 2-position (S configuration) .
Structural Features
Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate incorporates several key structural elements that define its chemical properties:
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A pyroglutamate core (5-oxopyrrolidine-2-carboxylic acid derivative)
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen
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A methyl ester group at the carboxylic acid position
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Three methyl substituents: one at position 2 and two at position 4
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S-configuration at the C-2 position, indicating specific stereochemistry
This compound belongs to a broader class of N-protected amino acid derivatives commonly used in peptide synthesis and pharmaceutical development. The Boc protecting group provides stability to the nitrogen atom under various reaction conditions, while the methyl ester serves as a protecting group for the carboxylic acid function .
Physical and Chemical Properties
Physical Characteristics
While comprehensive experimental data on the physical properties of Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate is limited in the available literature, some properties can be inferred based on its structural features and comparison with related compounds.
Based on similar pyroglutamate derivatives and N-Boc protected compounds, the following properties can be anticipated:
| Property | Predicted Value |
|---|---|
| Physical State | White to off-white solid |
| Molecular Weight | Approximately 285-300 g/mol |
| Solubility | Soluble in organic solvents (dichloromethane, chloroform, ethyl acetate); limited solubility in water |
| Stability | Stable under normal laboratory conditions; sensitive to strong acids (Boc deprotection) |
The compound contains both polar functional groups (carbonyl groups) and non-polar moieties (tert-butyl and methyl groups), giving it a balanced lipophilicity profile that may be beneficial for certain medicinal chemistry applications.
Chemical Reactivity
Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate exhibits chemical reactivity typical of N-protected amino acid derivatives:
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The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid), revealing the free amine
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The methyl ester can undergo hydrolysis to form the corresponding carboxylic acid
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The pyroglutamate ring may participate in ring-opening reactions under specific conditions
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The stereogenic center at C-2 is susceptible to racemization under harsh basic conditions
These reactive sites make the compound valuable in synthetic sequences where selective functional group manipulations are required.
Synthesis and Production
Synthetic Routes
Applications in Medicinal Chemistry
Pharmaceutical Intermediates
Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate serves as an important building block in medicinal chemistry for several reasons:
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The compound functions as a protected amino acid derivative useful in peptide synthesis and the development of peptidomimetics
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Its defined stereochemistry makes it valuable for stereoselective syntheses of biologically active compounds
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The pyroglutamate core is found in numerous bioactive natural products and pharmaceutical agents
These properties make it particularly useful as an intermediate in the synthesis of complex pharmaceutical compounds where precise control of stereochemistry is essential .
Structure-Activity Relationship Studies
The structural features of Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate make it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound provides:
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A rigid cyclic scaffold that can impart conformational constraints to peptides or small molecules
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Multiple functional groups that can be selectively modified
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Defined stereochemistry that can influence biological activity
Similar protected amino acid derivatives have been employed in the development of enzyme inhibitors, receptor ligands, and other biologically active molecules.
Analytical Characterization
| Analytical Technique | Expected Key Features |
|---|---|
| NMR Spectroscopy | ¹H NMR: signals for tert-butyl group (~1.4 ppm), methyl ester (~3.7 ppm), methyl groups at positions 2 and 4, and ring protons |
| ¹³C NMR: carbonyl resonances (~170-175 ppm), Boc carbonyl (~155 ppm), and aliphatic carbons | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, characteristic fragmentation patterns (loss of t-butyl, Boc group) |
| IR Spectroscopy | Carbonyl stretching bands for ester, amide, and carbamate functions (~1700-1750 cm⁻¹) |
| X-ray Crystallography | Confirmation of absolute stereochemistry and three-dimensional structure (if crystalline) |
Chromatographic Analysis
Quality control and purity assessment of Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate typically involve chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC) with UV detection for purity determination
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Chiral HPLC for assessment of enantiomeric purity
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Thin-Layer Chromatography (TLC) for reaction monitoring and initial purity checks
These analytical methods are essential for ensuring the compound's identity, purity, and stereochemical integrity before use in critical applications such as pharmaceutical synthesis.
Comparison with Related Compounds
Structural Analogues
Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate belongs to a family of protected amino acid derivatives. Several related compounds share structural similarities:
These structural analogues often serve complementary roles in medicinal chemistry and organic synthesis, providing diverse building blocks for drug discovery and development.
Functional Differences
While structurally similar, these compounds exhibit distinct chemical behavior due to their different functional groups:
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Amino derivatives (like CAS 121148-00-3) provide a nucleophilic site for further functionalization
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Hydroxy derivatives (like CAS 102195-79-9 and 184046-78-4) offer a handle for esterification or etherification
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Methylsulfonyloxy derivatives (like CAS 84520-67-2) serve as good leaving groups for nucleophilic substitution
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The trimethylpyroglutamate structure of our target compound provides a more hydrophobic profile with fewer reactive sites
These functional differences translate to distinct applications in synthetic sequences and medicinal chemistry projects.
Current Research and Future Perspectives
Recent Studies
While specific research focused exclusively on Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate is limited in the available literature, the compound class it belongs to continues to attract significant research interest. Protected amino acid derivatives, particularly those with defined stereochemistry, remain important tools in:
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Development of new peptide-based therapeutics
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Design of enzyme inhibitors with improved pharmacokinetic properties
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Total synthesis of complex natural products
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Asymmetric synthesis methodologies
Recent research in this field has focused on improving synthetic efficiency, developing new protecting group strategies, and expanding applications in bioconjugation and medicinal chemistry.
Future Research Directions
Several promising research directions for Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate and related compounds include:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of their potential as building blocks for targeted drug delivery systems
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Investigation of structure-activity relationships in various biological targets
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Application in the synthesis of peptidomimetics with improved stability and bioavailability
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Utilization in fragment-based drug discovery approaches
As medicinal chemistry continues to advance, compounds like Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate will likely maintain their importance as versatile synthetic intermediates.
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